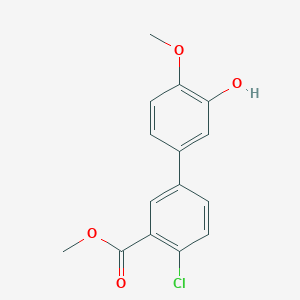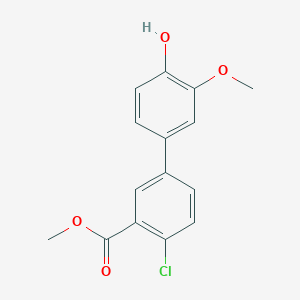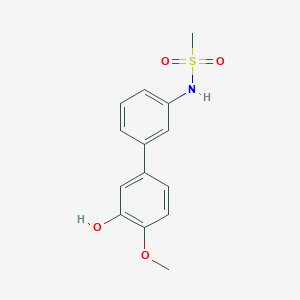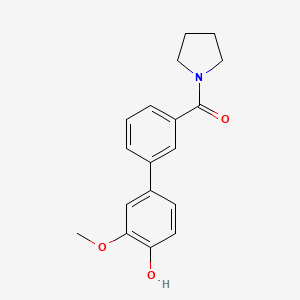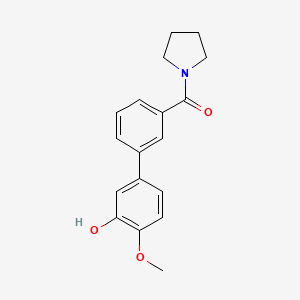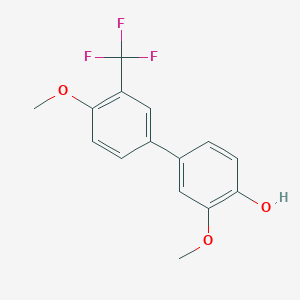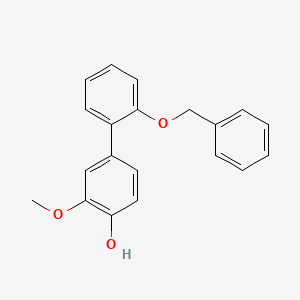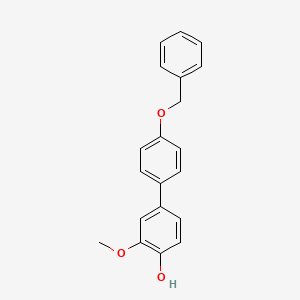
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% (4-MTFM) is a phenolic compound that has been studied extensively due to its potential applications in the field of scientific research. It is a colorless, crystalline solid that is soluble in water and alcohol. 4-MTFM has been used in a variety of scientific research applications, including as a solvent, a reagent, an inhibitor, and a catalyst. Its unique properties make it an attractive choice for many research projects.
Mécanisme D'action
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% acts as an inhibitor of enzymes, such as cytochrome P450 and carbonic anhydrase. It is believed to act by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. The exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% are not yet fully understood. It has been shown to act as an inhibitor of enzymes, such as cytochrome P450 and carbonic anhydrase, but its effects on other biochemical pathways and physiological processes are not yet known.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% in laboratory experiments is its high solubility in both water and alcohol, which makes it an ideal solvent for many reactions. In addition, its unique properties make it a useful reagent, inhibitor, and catalyst for a variety of research projects. The main limitation of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% is its high cost, which can be a barrier for some laboratories.
Orientations Futures
The potential applications of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% in scientific research are vast and the possibilities are only beginning to be explored. Some potential future directions for research include: further study of its mechanism of action, development of new synthesis methods for 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95%, exploration of its potential applications in drug discovery, and investigation of its effects on other biochemical pathways and physiological processes. In addition, further research into the safety and toxicity of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% is necessary in order to ensure its safe use in laboratory experiments.
Méthodes De Synthèse
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% can be synthesized from the reaction of 2-methoxy-5-trifluoromethylbenzaldehyde and 4-methoxyphenol in the presence of a base catalyst. The reaction is carried out in an inert atmosphere and the product is isolated by filtration and recrystallization. The yield of the reaction is approximately 95%.
Applications De Recherche Scientifique
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% has a variety of potential applications in scientific research. It can be used as a solvent, a reagent, an inhibitor, and a catalyst in a variety of research projects. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as an inhibitor of enzymes, such as cytochrome P450 and carbonic anhydrase. In addition, 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% has been used as a catalyst in the synthesis of polymers and other compounds.
Propriétés
IUPAC Name |
2-methoxy-4-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O3/c1-20-13-6-4-10(15(16,17)18)8-11(13)9-3-5-12(19)14(7-9)21-2/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIZEABHPKHPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685787 |
Source


|
| Record name | 2',3-Dimethoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol | |
CAS RN |
1262002-22-1 |
Source


|
| Record name | 2',3-Dimethoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380375.png)
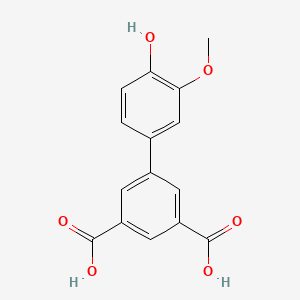
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380385.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380393.png)

